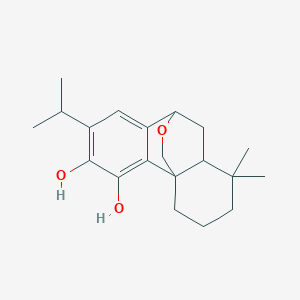

(-)-20-脱氧肉苁蓉素

描述

Synthesis Analysis

The synthesis of derivatives of deoxysteroids like “(-)-20-Deoxocarnosol” involves complex chemical transformations starting from basic steroid frameworks. For instance, Kamernitskii et al. (1983) describe the synthesis of 20-deoxy compounds through the hydrogenolysis of steroid 20-ketotetrahydropyran ethylene dithioketal with Raney nickel. This method highlights the intricate steps involved in obtaining deoxysteroids, providing a foundation for synthesizing compounds like “(-)-20-Deoxocarnosol” (Kamernitskii et al., 1983).

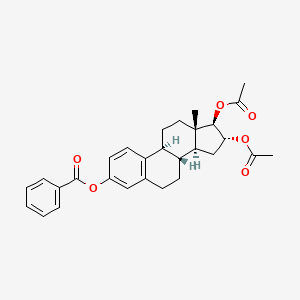

Molecular Structure Analysis

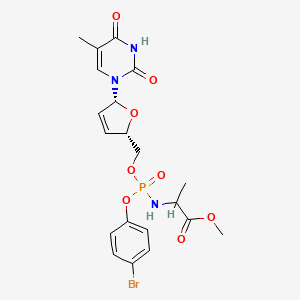

The molecular structure of steroids, including “(-)-20-Deoxocarnosol”, is crucial for understanding their biological function. The detailed study of 1H and 13C NMR spectra, as performed by Kamernitskii et al. (1983), provides insights into the molecular structure, including the configuration of atoms and the presence of specific functional groups that define the compound's chemical behavior and interaction with biological systems.

Chemical Reactions and Properties

Steroidal compounds undergo a variety of chemical reactions that can modify their structure and, consequently, their biological activities. For example, the transformations of rings A and B in the synthesis process involve steps such as epoxidation and the creation of cyclosteroids, which could be relevant for the synthesis of “(-)-20-Deoxocarnosol” derivatives with specific biological functions (Kamernitskii et al., 1983).

Physical Properties Analysis

The physical properties of “(-)-20-Deoxocarnosol”, such as solubility, melting point, and crystal structure, are important for its application in biological studies and potential therapeutic use. These properties are influenced by the compound's molecular structure and determine how it can be formulated and delivered within a biological system.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for undergoing specific reactions, are critical for the development of “(-)-20-Deoxocarnosol” as a chemical entity. Understanding these properties is essential for manipulating the compound for research and therapeutic purposes.

For more in-depth exploration and specific studies related to “(-)-20-Deoxocarnosol”, the following references are recommended:

科学研究应用

抗氧化活性

(-)-20-脱氧肉苁蓉素的主要研究应用之一是其抗氧化能力。一项关于智利药用植物 Sphacele salviae 的研究表明,20-脱氧肉苁蓉素等化合物表现出显着的抗氧化活性,在类似条件下甚至超过维生素 E 和 BHT (Escuder 等人,2002)。

植物化学

(-)-20-脱氧肉苁蓉素已在各种植物物种中被发现,并且在植物化学研究中具有重要意义。例如,它与其他化合物一起从 Salvia columbariae 中分离出来,有助于了解该植物的化学成分 (Gutiérrez Luis 等人,1994)。

潜在的抗癌特性

还对 (-)-20-脱氧肉苁蓉素对癌细胞系的细胞毒性进行了研究。一项涉及 Salvia deserta 的研究发现,20-脱氧肉苁蓉素等化合物与其他化合物一起对各种癌细胞系表现出细胞毒性,表明其具有潜在的抗癌应用 (Zheng 等人,2020)。

抗原生动物活性

还有证据表明 (-)-20-脱氧肉苁蓉素具有抗原生动物活性。在对 Plectranthus barbatus 的一项研究中,分离出几种二萜烯,包括 20-脱氧肉苁蓉素,并测试了它们的抗原生动物活性。这项研究突出了其在对抗原生动物感染中的潜在用途 (Mothana 等人,2014)。

属性

IUPAC Name |

11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVWKCGUFCXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-20-Deoxocarnosol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of (-)-20-Deoxocarnosol?

A1: (-)-20-Deoxocarnosol exhibits notable anti-inflammatory and cytotoxic effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages [, ]. This suggests a potential role in modulating acute inflammatory responses. Additionally, (-)-20-Deoxocarnosol has shown cytotoxic activity against certain human cancer cell lines [, ], highlighting its potential as an anti-cancer agent.

Q2: How does (-)-20-Deoxocarnosol exert its anti-inflammatory effects?

A2: While the exact mechanism remains under investigation, studies suggest that (-)-20-Deoxocarnosol may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway. This pathway plays a crucial role in regulating inflammatory responses. One study demonstrated that a closely related compound, carnosol, inhibited the nuclear translocation of NF-κBp65, a key transcription factor in the NF-κB pathway []. This finding implies that (-)-20-Deoxocarnosol might share a similar mechanism, further research is needed to confirm this hypothesis.

Q3: What is known about the structure of (-)-20-Deoxocarnosol?

A3: (-)-20-Deoxocarnosol belongs to the abietane diterpenoid family. While its exact molecular formula and weight require confirmation, its structure has been elucidated through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy [, , ]. Further details on its spectroscopic data can be found in the cited research papers.

Q4: From what natural sources can (-)-20-Deoxocarnosol be isolated?

A4: (-)-20-Deoxocarnosol has been isolated from several plant species, including Plectranthus barbatus [], Salvia pachyphylla [], Sphacele salviae [], Rosmarinus officinalis [], and Salvia deserta []. These plants are known to produce a variety of bioactive compounds, and (-)-20-Deoxocarnosol contributes to their medicinal properties.

Q5: Are there any studies on the structure-activity relationship (SAR) of (-)-20-Deoxocarnosol?

A5: Research on the SAR of (-)-20-Deoxocarnosol and related abietane diterpenoids is ongoing. Studies have investigated the impact of structural modifications on their biological activity. For instance, one study compared the anti-inflammatory and cytotoxic effects of carnosol, carnosic acid, and their derivatives, revealing that even subtle changes in the structure can significantly alter their potency and selectivity []. These findings highlight the importance of SAR studies in optimizing the therapeutic potential of these compounds.

Q6: What analytical techniques are commonly used to characterize and quantify (-)-20-Deoxocarnosol?

A6: Commonly employed analytical techniques for identifying and quantifying (-)-20-Deoxocarnosol include mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). NMR spectroscopy is crucial for structural elucidation. Researchers often compare spectral data obtained with those reported in the literature to confirm the identity and purity of isolated (-)-20-Deoxocarnosol [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)

![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)

![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)

![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)